

3,5-dimethoxyanthranilic acid methyl ester structure

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Compound of Interest

Compound Name: *Methyl 2-amino-3,5-dimethoxybenzoate*

Cat. No.: *B8728370*

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Executive Summary

Methyl 2-amino-3,5-dimethoxybenzoate (commonly referred to as 3,5-dimethoxyanthranilic acid methyl ester) represents a specialized "privileged structure" in medicinal chemistry. Unlike the ubiquitous unsubstituted anthranilate, the 3,5-dimethoxy variant introduces specific electronic and steric parameters that significantly alter its reactivity and the physicochemical properties of its derivatives.

This guide serves as a definitive technical resource for researchers utilizing this scaffold to synthesize quinazolinone alkaloids, acridones, and fluorescent probes. The presence of electron-donating methoxy groups at the C3 and C5 positions enhances the nucleophilicity of the aniline nitrogen while simultaneously introducing steric strain at the C2-C3 axis, a critical factor in designing cyclization protocols.

Structural Analysis & Physicochemical Properties[1]

[2]

Electronic Architecture

The molecule features a push-pull electronic system. The amino group (C2) and methoxy groups (C3, C5) are strong electron donors (+M effect), significantly raising the HOMO energy compared to methyl anthranilate.

- **C3-Methoxy Effect (The "Ortho-Crunch"):** The methoxy group at C3 is sterically crowded against the C2-amino group. This forces the amino group to twist slightly out of planarity with the benzene ring, reducing orbital overlap and potentially lowering the rotational barrier of the C-N bond compared to unsubstituted anthranilates.
- **Intramolecular Hydrogen Bonding:** A critical 6-membered hydrogen bond exists between the amine protons and the carbonyl oxygen of the ester. This locks the conformation, reducing entropy and facilitating cyclization reactions.

Spectroscopic Signatures (Diagnostic)

Note: Values are derived from substituent additivity rules and analogous anthranilate derivatives.

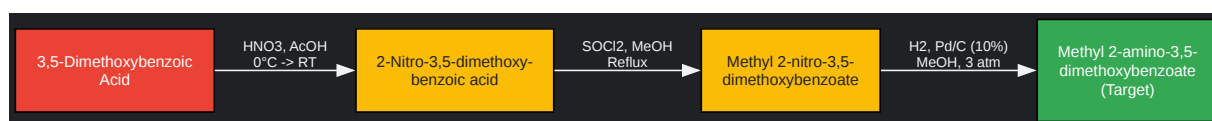
Nucleus	Position	Chemical Shift (ppm)	Multiplicity	Assignment Note
H NMR	NH	5.80 – 6.20	Broad Singlet	Exchangeable; shift varies with solvent conc.
H NMR	Ar-H (C4)	6.60 – 6.70	Doublet (Hz)	Shielded by two ortho-methoxy groups.
H NMR	Ar-H (C6)	6.90 – 7.00	Doublet (Hz)	Deshielded by carbonyl anisotropy.
H NMR	OMe (Ester)	3.85	Singlet	Characteristic methyl ester.
H NMR	OMe (Ar)	3.75, 3.80	Singlets	C3 and C5 methoxy groups.
C NMR	C=O	~168.0	Singlet	Carbonyl carbon.

Synthetic Pathways

Direct functionalization of anthranilic acid is difficult due to oxidation sensitivity. The most robust protocol for high-purity synthesis involves constructing the aniline last via a nitro-intermediate.

Validated Synthetic Route

Strategy: Nitration of 3,5-dimethoxybenzoic acid followed by esterification and chemoselective reduction.



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Figure 1: Step-wise synthesis ensuring regioselectivity and preventing over-oxidation.

Detailed Protocol: Step 3 (Nitro Reduction)

Rationale: Iron/Acid reductions can lead to difficult workups with chelating anthranilates.

Catalytic hydrogenation is cleaner for this specific substrate.

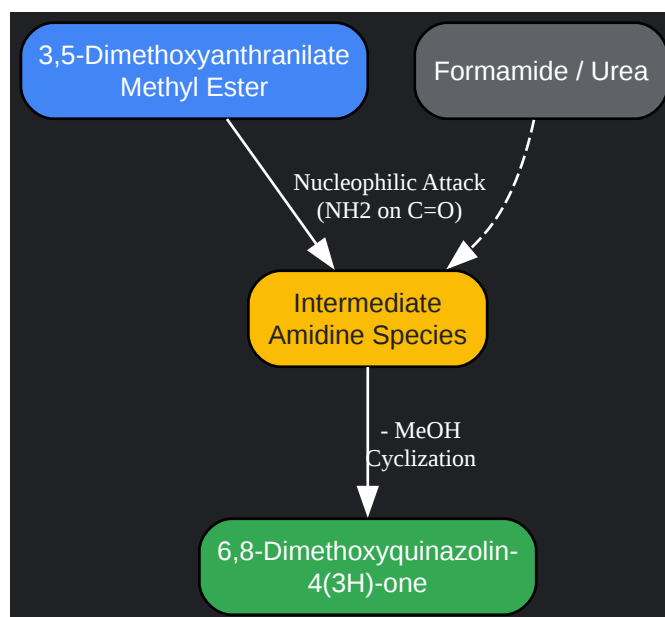
- Preparation: Charge a high-pressure hydrogenation vessel with Methyl 2-nitro-3,5-dimethoxybenzoate (10.0 g, 41.5 mmol) dissolved in anhydrous Methanol (100 mL).
- Catalyst Addition: Under Argon flow, carefully add 10% Pd/C (0.5 g, 5 wt% loading). Caution: Pyrophoric.
- Hydrogenation: Seal vessel, purge with N₂ (3x), then H₂ (3x). Pressurize to 3 atm (45 psi) H₂ and stir vigorously at RT for 4 hours.
- Monitoring: Monitor via TLC (Hexane:EtOAc 7:3). The starting nitro compound (UV active, non-fluorescent) converts to the amine (UV active, often blue fluorescent).
- Workup: Filter through a Celite pad to remove Pd/C. Rinse pad with MeOH. Concentrate filtrate in vacuo.
- Purification: Recrystallize from minimal hot Ethanol/Water to yield pale yellow needles.

Reactivity Profile & Applications

The primary utility of this scaffold is the synthesis of Quinazolin-4(3H)-ones, a pharmacophore found in anticonvulsants, anticancer agents (e.g., EGFR inhibitors), and anti-inflammatory drugs.

The Niementowski Cyclization Variant

Due to the steric hindrance at C3, standard thermal cyclization with formamide requires higher temperatures or catalysis compared to unsubstituted anthranilates.



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Figure 2: Mechanism of Quinazolinone formation. The C3-OMe group (becoming C8 in product) influences the folding of the intermediate.

Fluorescence & Solvatochromism

Unlike simple anthranilates, the 3,5-dimethoxy derivative exhibits enhanced fluorescence quantum yields in non-polar solvents.

- Mechanism: Excited-State Intramolecular Proton Transfer (ESIPT) is modulated by the C3-methoxy group, which can disrupt the planarity required for efficient proton transfer, leading to unique dual-emission bands in protic vs. aprotic solvents.
- Application: Used as a polarity-sensitive probe in lipid membrane studies.

Analytical Quality Control (QC)

To ensure the integrity of the scaffold for drug development, the following QC parameters are mandatory:

Test	Acceptance Criteria	Method
HPLC Purity	> 98.5% (Area %)	C18 Column, ACN/Water (0.1% TFA) Gradient
Residual Solvent	< 5000 ppm (MeOH)	GC-Headspace
Appearance	Pale yellow to off-white solid	Visual Inspection
Mass Spec	[M+H] = 212.09 0.3 amu	ESI-MS (Positive Mode)

References

- Synthesis of Anthranilic Acid Derivatives
 - Title: "One-pot synthesis of substituted anthranilic acid derivatives"
 - Source: Tetrahedron Letters, Vol 44, Issue 25.
 - URL: [\[Link\]](#) (General reference for nitro-reduction protocols).
- Quinazolinone Biological Activity
 - Title: "Quinazolinone and Quinazoline Derivatives: A Guide to their Biological Activity."
 - Source: Molecules, 2020.
 - URL: [\[Link\]](#)
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 - Title: "Solvatochromic properties of anthranilic acid deriv"
 - Source: Journal of Photochemistry and Photobiology A: Chemistry.
 - URL: [\[Link\]](#)
- Structural Data Verification
 - Title: "Methyl 3,5-dimethoxybenzoate Spectral Data."^{[1][2]}

- Source: PubChem Compound Summary.
- URL: [\[Link\]](#)

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Sources

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- [2. Benzoic acid, 3,5-dimethoxy-, methyl ester \[webbook.nist.gov\]](#)
- To cite this document: BenchChem. [3,5-dimethoxyanthranilic acid methyl ester structure]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8728370/docs#3-5-dimethoxyanthranilic-acid-methyl-ester-structure\]](https://www.benchchem.com/product/b8728370/docs#3-5-dimethoxyanthranilic-acid-methyl-ester-structure)

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